2-(2,3-dihydro-1H-inden-5-yl)acetonitrile
Overview
Description
Synthesis Analysis
Synthesis of compounds structurally related to 2-(2,3-dihydro-1H-inden-5-yl)acetonitrile often involves nucleophilic reactions, as demonstrated in the synthesis of (R)-2-(8-hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl) acetonitrile (Li et al., 2023). This method utilizes 1H NMR, 13C NMR, MS, and FTIR spectroscopy for structural confirmation, alongside single crystal X-ray diffraction analysis for precise structure verification.
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using Density Functional Theory (DFT) and compared with X-ray diffraction values, revealing close similarities between computational and experimental structures. For instance, studies on various nitrile compounds have employed DFT to optimize molecular structures and analyze frontier molecular orbitals and molecular electrostatic potentials to explore physicochemical properties (Li et al., 2023).
Chemical Reactions and Properties
Reactivity studies on similar nitrile compounds have shown diverse reaction pathways, including three-component condensations leading to novel classes of compounds (Opatz & Ferenc, 2004). These reactions often involve the condensation of aldehydes with primary amines in the presence of cyanide, producing compounds with significant structural and functional diversity.
Scientific Research Applications
Bioactive Compound Isolation from Endophytic Fungus
A study by Chapla et al. (2014) explored the chemical composition of an endophytic fungus, Phomopsis sp., which led to the isolation of various compounds, including 2-hydroxy-alternariol. This research demonstrated the potential of such compounds in acting as potent anti-inflammatory agents due to their ability to inhibit the total reactive oxygen species produced by stimulated human neutrophils. While the specific compound "2-(2,3-dihydro-1H-inden-5-yl)acetonitrile" was not directly mentioned, the investigation into endophytic fungi's bioactive secondary metabolites showcases the diverse chemical structures and biological activities these organisms can offer, highlighting their importance in scientific research for discovering new bioactive compounds with potential therapeutic applications Chapla et al., 2014.
Ammoxidation of Ethane to Acetonitrile
Li and Armor (1998) conducted a study on the ammoxidation of ethane to acetonitrile using metal ion-exchanged zeolite catalysts. Their findings indicated that Co-zeolite catalysts were particularly effective in this conversion process, emphasizing the crucial role of the zeolite type and the cobalt ion's activity in acetonitrile formation. This research contributes to the understanding of catalytic processes involved in the production of acetonitrile, demonstrating the scientific applications of "this compound" in industrial chemistry and catalysis Li & Armor, 1998.
Fluorescent Probe Development for Metal Ions
A study by Fang et al. (2014) focused on developing a rhodamine-azacrown based fluorescent probe that responds to Al3+ and Fe3+ ions in ethanol–water solutions and selectively to Al3+ in acetonitrile. This research demonstrates the application of "this compound" in the field of sensor development, particularly for detecting and quantifying metal ions in various environments. The solvent-dependent binding modes and the detailed mechanism of fluorescence formation offer insights into designing sensitive and selective fluorescent probes for environmental monitoring and biochemical assays Fang et al., 2014.
Anion Receptor Development for Waste Remediation
Sessler et al. (2004) synthesized a new 2,6-diamidopyridinedipyrromethane hybrid macrocycle that exhibited high selectivity for dihydrogen phosphate and hydrogen sulfate over nitrate in acetonitrile solution. The potential application of this research lies in nuclear waste remediation, where selective removal of specific anions from waste mixtures is crucial. This study showcases the utility of "this compound" in developing receptors with high selectivity and affinity for specific ions, which is vital for environmental protection and waste treatment technologies Sessler et al., 2004.
properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yl)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c12-7-6-9-4-5-10-2-1-3-11(10)8-9/h4-5,8H,1-3,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSXXUAESILITC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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